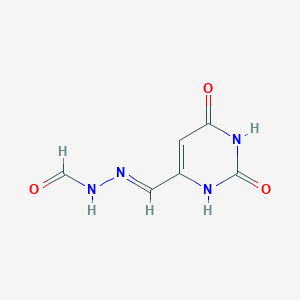
N'-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide is a chemical compound with the molecular formula C6H6N4O3. It is known for its unique structure, which includes a pyrimidine ring and a formohydrazide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide typically involves the reaction of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde with formohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N’-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid
- 3-(3-Hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
Uniqueness
N’-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide is unique due to its specific combination of a pyrimidine ring and a formohydrazide group.
Biological Activity
N'-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide is a compound with potential biological significance. Its structure features a tetrahydropyrimidine moiety that has been associated with various biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings regarding the biological activity of this compound.
- Chemical Formula: C₆H₆N₄O₃
- CAS Number: 14161-02-5
- Molecular Weight: 182.14 g/mol
- Structural Features: The compound contains a hydrazide functional group linked to a dioxo-tetrahydropyrimidine structure.
Antimicrobial Activity
Research has indicated that compounds related to tetrahydropyrimidines exhibit significant antimicrobial properties. In a study evaluating derivatives of tetrahydropyrimidines, several showed effectiveness against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
| Compound | Activity Against | Mechanism |
|---|---|---|
| This compound | Various Gram-positive and Gram-negative bacteria | Disruption of cell membrane integrity |
Anticancer Properties
The anticancer potential of this compound has been explored in vitro. Studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting proliferation.
Case Study:
In a recent in vitro study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated:
- IC50 Values: Approximately 25 µM for HeLa cells.
- Mechanisms: Induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, thereby potentially modulating inflammatory responses.
Research Findings
-
In Vivo Studies:
- Animal models treated with the compound showed reduced tumor growth compared to controls.
- Significant reductions in inflammatory markers were observed in treated groups.
-
Synergistic Effects:
- When used in combination with standard antibiotics or chemotherapeutics, this compound enhanced the efficacy of these treatments.
Properties
CAS No. |
14161-02-5 |
|---|---|
Molecular Formula |
C6H6N4O3 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
N-[(E)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]formamide |
InChI |
InChI=1S/C6H6N4O3/c11-3-8-7-2-4-1-5(12)10-6(13)9-4/h1-3H,(H,8,11)(H2,9,10,12,13)/b7-2+ |
InChI Key |
VJRDAHMZOASJSX-FARCUNLSSA-N |
Isomeric SMILES |
C1=C(NC(=O)NC1=O)/C=N/NC=O |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C=NNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















